

# Motixafortide clinical trial outcomes GENESIS phase 3

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## Compound Focus: Motixafortide

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## Efficacy and Safety Profile from the GENESIS Trial

The pivotal GENESIS trial (NCT03246529) was a phase 3, double-blind, placebo-controlled, multicenter study that enrolled 122 adult patients with multiple myeloma. Patients were randomized (2:1) to receive either **motixafortide + G-CSF** or **placebo + G-CSF** for stem cell mobilization [1] [2].

The tables below summarize the key efficacy outcomes and common adverse events.

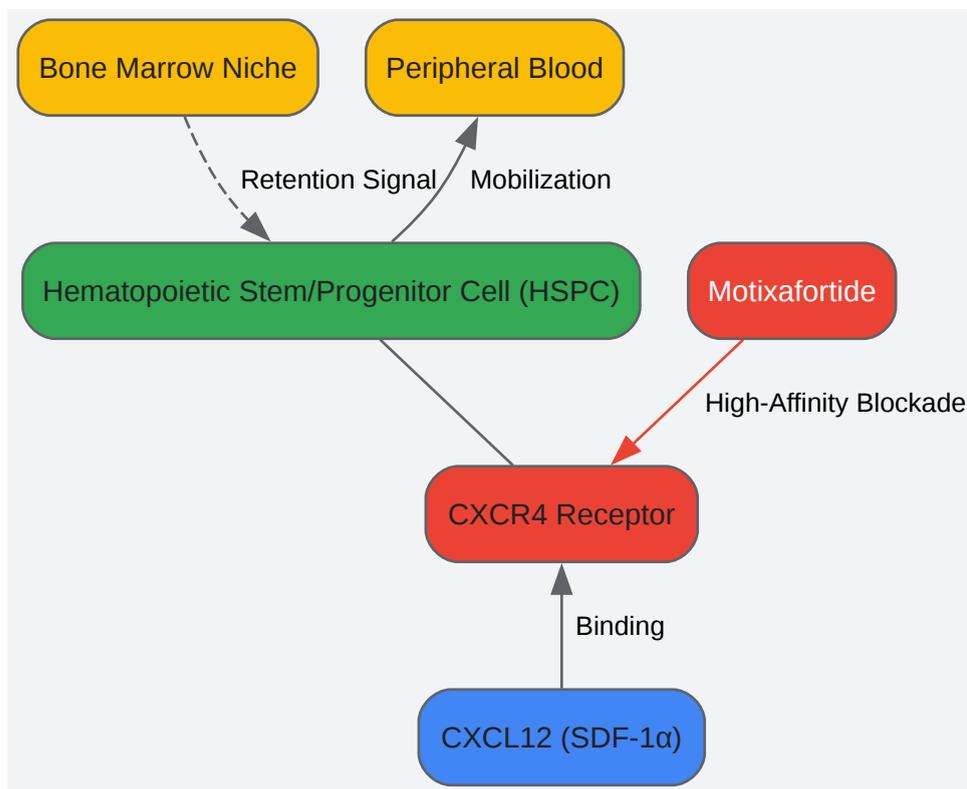
Efficacy Endpoint	Motixafortide + G-CSF	Placebo + G-CSF	Odds Ratio (95% CI)	P-value
Patients collecting $\geq 6 \times 10^6$ CD34+ cells/kg in <b>up to 2 aphereses</b> (Primary Endpoint)	92.5%	26.2%	53.3 (14.12 – 201.33)	< 0.0001 [1]
Patients collecting $\geq 6 \times 10^6$ CD34+ cells/kg in <b>only 1 apheresis</b> (Secondary Endpoint)	88.8%	9.5%	118.0 (25.36 – 549.35)	< 0.0001 [1]
<b>Other Efficacy Measures</b>	<b>Motixafortide + G-CSF</b>	<b>Placebo + G-CSF</b>		

Efficacy Endpoint	Motixafortide + G-CSF	Placebo + G-CSF	Odds Ratio (95% CI)	P-value
Median CD34+ cells collected on first apheresis day	$8.5 \times 10^6$ cells/kg	$1.5 \times 10^6$ cells/kg		[3]
Patients collecting minimum transplant dose ( $\geq 2 \times 10^6$ CD34+ cells/kg) in one apheresis	96.3%	Not specified [1]		

Common Adverse Events (Mostly Grade 1/2)	Incidence in Motixafortide + G-CSF arm
Injection site pain	50%
Injection site erythema (redness)	27.5%
Injection site pruritus (itching)	21.3%
Systemic reactions (e.g., flushing, fatigue, headache)	Less frequent, typically mild [1] [4]

## Mechanistic and Cross-Comparison with Other Agents

**Motixafortide's** enhanced efficacy is attributed to its distinct pharmacological profile as a CXCR4 inhibitor. The following diagram illustrates its mechanism of action in stem cell mobilization.



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**Mechanism of Action:** **Motixafortide** is a high-affinity, synthetic cyclic peptide antagonist of the CXCR4 receptor. It blocks the interaction between CXCR4 and its ligand, CXCL12, which is the key signal retaining hematopoietic stem cells in the bone marrow niche. This blockade rapidly mobilizes stem cells into the peripheral blood for collection [5] [3] [6].

While no head-to-head trials with other CXCR4 inhibitors have been published, comparative reviews highlight key pharmacological differences.

Feature	Motixafortide	Plerixafor
Drug Class	Synthetic cyclic peptide [5]	Small molecule [6]
CXCR4 Affinity (Ki)	0.32 nM (High affinity) [1]	652 nM (Low affinity) [1]
Receptor Occupancy	Long (>48 hours) [1] [5]	Short [6]

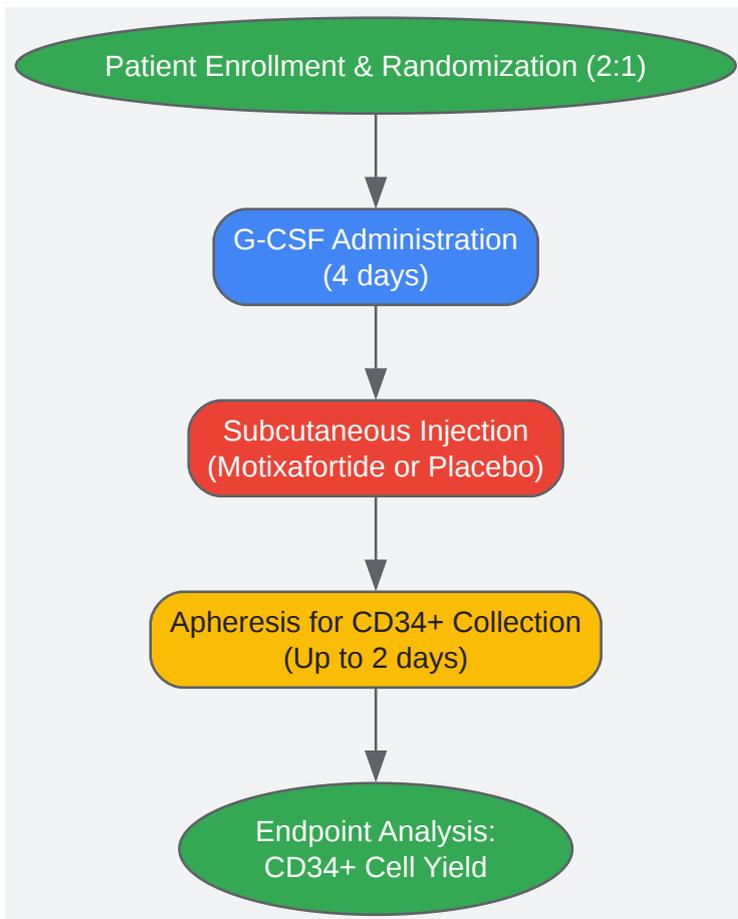
Feature	Motixafortide	Plerixafor
Key Efficacy	92.5% achieved target in $\leq 2$ apheresis [1]	15-35% fail to mobilize optimally [1]

## GENESIS Trial Protocol Summary

The GENESIS trial employed a rigorous methodology to evaluate **motixafortide**'s efficacy and safety [1] [2].

- **Trial Design:** Prospective, randomized, double-blind, placebo-controlled, multicenter Phase 3 study.
- **Patients:** 122 adults with multiple myeloma eligible for autologous stem cell transplant.
- **Intervention:**
  - **Motixafortide Arm:** Single dose of **motixafortide** (1.25 mg/kg subcutaneously) after 4 days of G-CSF.
  - **Control Arm:** Placebo administered after 4 days of G-CSF.
- **Primary Endpoint:** Proportion of patients collecting  $\geq 6 \times 10^6$  CD34+ cells/kg within two apheresis procedures.
- **Key Assessments:** CD34+ cell counts were measured in peripheral blood and apheresis products by both local and central laboratories, with clinical decisions based on local results [1].

The clinical workflow of the trial is summarized below.



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## Insights for Research and Development

- **Potential for Side-Effect Mitigation:** Recent research presented at the American Society of Hematology (ASH) 2024 meeting indicates that a modified premedication protocol (MF-DEX) significantly reduced **motixafortide**-induced injection site and hypersensitivity reactions. This protocol adds dexamethasone and montelukast to the standard regimen [4].
- **Broader Therapeutic Potential:** **Motixafortide** is being investigated beyond stem cell mobilization. Its mechanism of modulating the tumor immune microenvironment is being explored in combination with checkpoint inhibitors for solid tumors like metastatic pancreatic cancer, showing potential to enhance T-cell infiltration [5] [6].

The GENESIS trial established **motixafortide** as a highly efficacious agent for stem cell mobilization. Its high-affinity, long-acting profile differentiates it from existing therapies. Research continues to optimize its use and explore its potential in oncology.

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